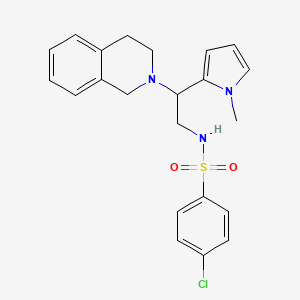

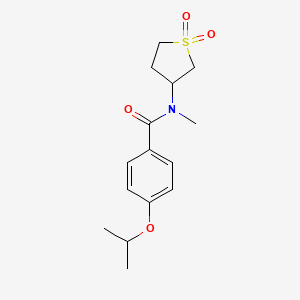

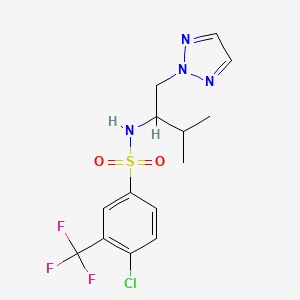

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamide derivatives are often explored for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and psychotropic effects . They are also investigated for their physicochemical properties and their ability to form supramolecular structures through non-covalent interactions .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the context of the provided papers, various benzamide derivatives have been synthesized and characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry . Additionally, crystal engineering approaches have been employed to study the gelation behavior of certain N-(thiazol-2-yl) benzamide derivatives, which may share synthetic pathways with the compound .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using single-crystal X-ray studies, which reveal conformational features and the presence of non-covalent interactions such as hydrogen bonding and π-π interactions . These interactions are crucial for the stability and biological activity of the compounds. The specific structure of N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide has not been detailed in the provided papers, but similar compounds have been shown to possess complex molecular architectures that contribute to their function.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, often as a result of their amide functional group. The reactivity can be influenced by substituents on the benzamide ring or the amine component. While the provided papers do not detail the chemical reactions specific to N-(1,1-dioxo-1lambda^6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide, they do discuss the biological activities of similar compounds, which can be indicative of their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be influenced by the presence of functional groups and the overall molecular structure. The gelation behavior of some N-(thiazol-2-yl) benzamide derivatives, for example, is a physical property that has been studied in detail, highlighting the role of non-covalent interactions and methyl functionality . The physicochemical characterization of other benzamide derivatives has been performed to correlate these properties with biological activities .

Applications De Recherche Scientifique

Histone Deacetylase Inhibition

Benzamide derivatives, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been explored for their role as histone deacetylase (HDAC) inhibitors. Such compounds block cancer cell proliferation and induce cell-cycle arrest and apoptosis, showing promise as anticancer drugs due to their selective inhibition of HDACs at submicromolar concentrations (Zhou et al., 2008).

Chemical Reactivity with Biological Thiol Groups

Research on N-acyloxy-N-alkoxyamides, which share functional groups with the queried compound, indicates their reactivity with biological thiols through an SN2 process. This reactivity is pivotal in understanding their potential biological applications and interactions, including drug design and development (Glover & Adams, 2011).

Antimicrobial and Anti-inflammatory Agents

Compounds derived from benzamide structures have been synthesized for their antimicrobial and anti-inflammatory properties. Such research underscores the potential of benzamide derivatives in developing new therapeutic agents with specific activities against various pathogens and inflammation (Abu‐Hashem et al., 2020).

Supramolecular Gelators

N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, highlighting the role of methyl functionality and multiple non-covalent interactions in forming stable gels. Such materials are of interest for various applications, including drug delivery and material science (Yadav & Ballabh, 2020).

Propriétés

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-propan-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-11(2)20-14-6-4-12(5-7-14)15(17)16(3)13-8-9-21(18,19)10-13/h4-7,11,13H,8-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVBQGRGABCBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N(C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-4-(propan-2-yloxy)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

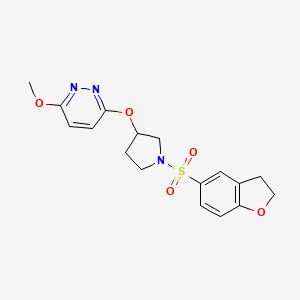

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)pentanamide](/img/structure/B2525934.png)

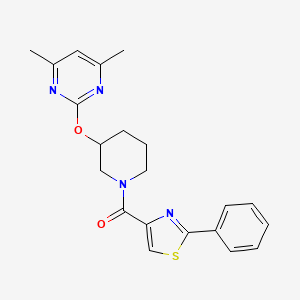

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2525937.png)

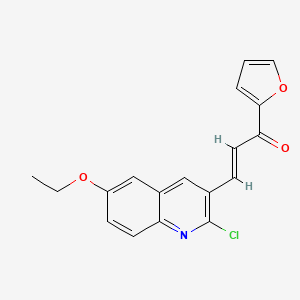

![2-methoxy-4,5-dimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2525944.png)

![4-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide](/img/structure/B2525945.png)